

Application Notes and Protocols for Spray Pyrolysis Fabrication of CuSbS₂ Thin Films

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Compound of Interest

Compound Name: Copper antimonide

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Copper Antimony Sulfide (CuSbS₂) has emerged as a promising semiconductor material for thin-film solar cell applications due to its optimal optical and electrical properties.[1][2]

Composed of earth-abundant and non-toxic elements, CuSbS₂ is a viable alternative to traditional materials like Cadmium Telluride (CdTe) and Copper Indium Gallium Selenide (CIGS) that contain rare or toxic components.[1][3] The spray pyrolysis technique offers a simple, cost-effective, and scalable method for depositing large-area CuSbS₂ thin films.[4][5] These application notes provide a comprehensive overview and detailed protocols for the fabrication of CuSbS₂ thin films using this technique.

Key Properties of CuSbS₂ for Photovoltaic Applications:

- **Optimal Band Gap:** CuSbS₂ possesses a direct optical band gap in the range of 1.44 to 1.98 eV, which is ideal for absorbing the solar spectrum.[1][6]
- **High Absorption Coefficient:** It exhibits a high absorption coefficient of over 10⁵ cm⁻¹, allowing for efficient light absorption in a thin layer.[3][7]
- **P-type Conductivity:** CuSbS₂ naturally exhibits p-type conductivity, making it suitable for use as an absorber layer in heterojunction solar cells.[3]

- Earth-Abundant and Non-Toxic: Its constituent elements (Copper, Antimony, and Sulfur) are abundant in the earth's crust and are environmentally benign.[1][2]

Experimental Protocols

Substrate Preparation:

Proper substrate cleaning is crucial for the adhesion and quality of the deposited thin film. Commonly used substrates include soda-lime glass, fluorine-doped tin oxide (FTO) coated glass, and indium tin oxide (ITO) coated glass.[8]

Protocol:

- Ultrasonically clean the substrates in a sequential bath of detergent, deionized water, and ethanol, each for 15-20 minutes.
- Dry the substrates using a stream of dry nitrogen or in an oven at 100°C.
- Store the cleaned substrates in a desiccator until use to prevent surface contamination.

Precursor Solution Preparation:

The precursor solution typically consists of salts of copper, antimony, and a sulfur source dissolved in a suitable solvent, most commonly deionized water.

Protocol:

- Prepare aqueous solutions of cupric chloride (CuCl_2), antimony trichloride (SbCl_3) or antimony acetate, and thiourea ($\text{SC}(\text{NH}_2)_2$).
- The molar concentrations can be varied to optimize the film properties. A common starting point is a 1:1:8 molar ratio of Cu:Sb:S (e.g., 0.01 M CuCl_2 , 0.01 M SbCl_3 , and 0.08 M thiourea).[5] An excess of thiourea is often used to compensate for the loss of sulfur during pyrolysis.[3][5]
- If using antimony acetate, a small amount of acetic acid can be added to improve its solubility.[4]

- Stir the solution thoroughly until all precursors are completely dissolved. The resulting solution should be clear.
- Filter the solution to remove any undissolved particles before use.

Spray Pyrolysis Deposition:

The spray pyrolysis apparatus consists of a spray nozzle, a substrate heater, and a system to control the solution flow rate.

Protocol:

- Place the cleaned substrate on the heater and set the desired substrate temperature. Optimal temperatures are typically in the range of 260°C to 310°C.[\[6\]](#)[\[8\]](#)
- Set the spray rate of the precursor solution. A typical rate is between 2 ml/min and 17.5 ml/min.[\[1\]](#)[\[8\]](#)
- Use a carrier gas, such as compressed air or nitrogen, to atomize the precursor solution and direct it towards the heated substrate.[\[3\]](#) The pressure of the carrier gas can be maintained at around 3.5 bar.[\[1\]](#)
- The distance between the spray nozzle and the substrate is an important parameter and is typically kept between 25 cm and 30 cm.[\[4\]](#)[\[8\]](#)
- Initiate the spray deposition process and continue for the desired duration to achieve the target film thickness. A deposition time of 5 minutes can yield a film thickness of approximately 150 nm.[\[1\]](#)

Post-Deposition Treatment (Optional but Recommended):

An optional post-deposition annealing or sulfurization step can improve the crystallinity and phase purity of the CuSbS₂ films.

Protocol for Sulfurization:[\[7\]](#)

- Place the as-deposited films in a furnace with a sulfur source.

- A two-step sulfurization process can be employed:
 - Step 1 (Low Temperature): Heat the furnace to a lower temperature to saturate the film with sulfur vapor.
 - Step 2 (High Temperature): Increase the temperature to around 400°C to promote the formation and crystallization of the CuSbS₂ phase.
- Cool the furnace down to room temperature before removing the films.

Data Presentation

The following tables summarize the quantitative data from various studies on the spray pyrolysis of CuSbS₂ thin films.

Table 1: Precursor Solution Compositions

Copper Source	Antimony Source	Sulfur Source	Molar Concentrations (Cu:Sb:S)	Solvent	Reference
Cupric Chloride	Antimony Trichloride	Thiourea	0.1M : 0.1-0.2M : 0.2M	Deionized Water	[1]
Cupric Chloride	Antimony Trichloride	Thiourea	10mM : 10mM : 80mM	Deionized Water	[3]
Cupric Chloride	Antimony Acetate	Thiourea	0.001M : 0.003-0.03M : 0.006M	Deionized Water	[4]
Cupric Chloride	Antimony Trichloride	Thiourea	0.01M : 0.01M : 0.08M	Deionized Water	[5]

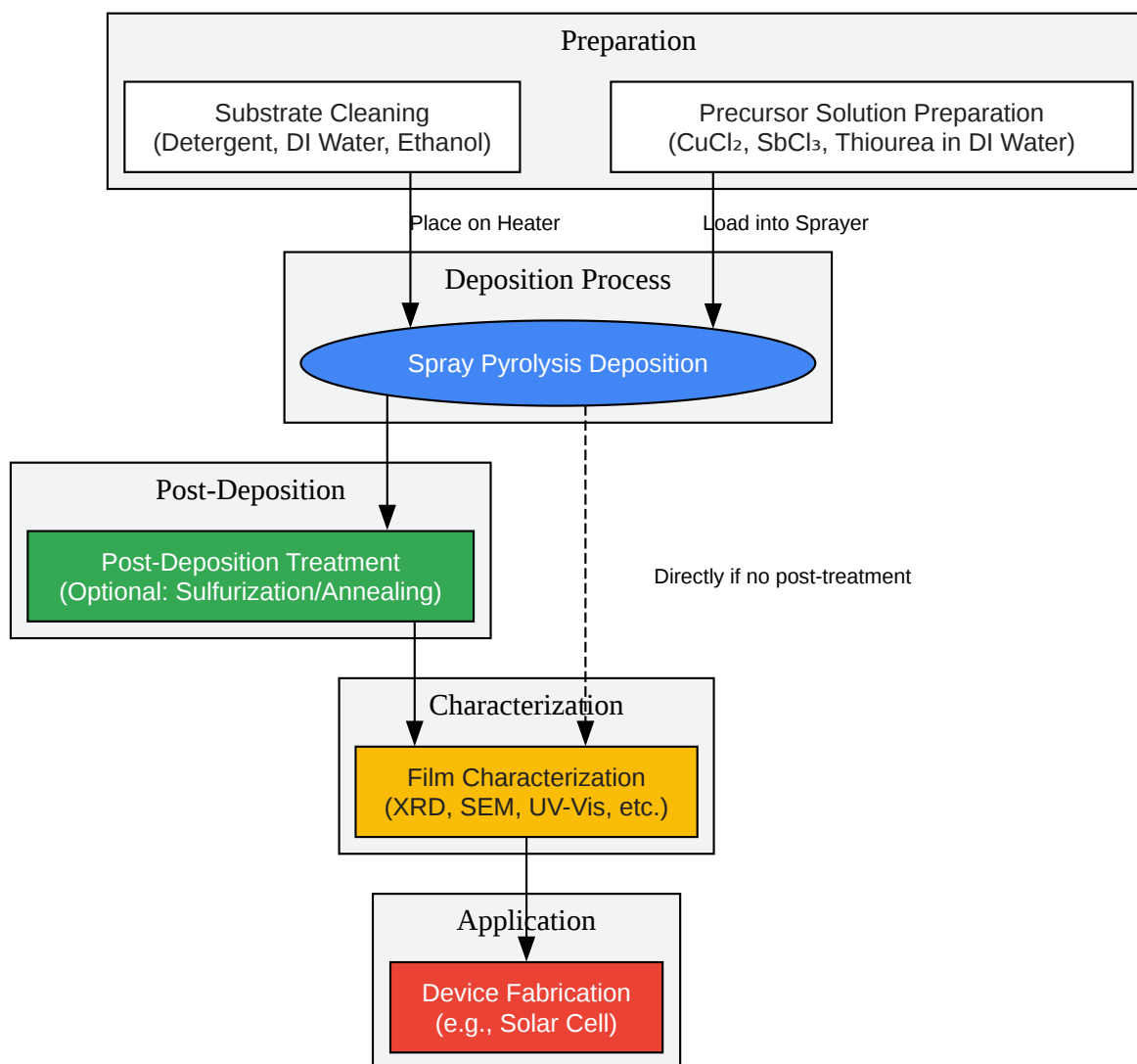
Table 2: Deposition Parameters

Substrate Temperature (°C)	Spray Rate (ml/min)	Carrier Gas	Nozzle-Substrate Distance (cm)	Deposition Time (min)	Reference
300	2	-	-	5	[1]
260 (533 K)	10	Air or N ₂	-	-	[3][6]
300 (573 K)	5	Air	-	-	[4]
310	17.5	-	30	-	[8]

Table 3: Resulting Film Properties

Property	Value Range	Conditions	Reference
Thickness (nm)	150 - 600	Varied deposition times	[1][3]
Optical Band Gap (eV)	1.40 - 1.98	Dependent on precursor concentration and post-treatment	[1][4]
Crystallite Size (nm)	15 - 38.85	Increased with higher antimony concentration	[1][4]
Electrical Conductivity ($\Omega^{-1}\text{cm}^{-1}$)	199.59 - 204.67	-	[1]
Carrier Concentration (cm^{-3})	1.12×10^{19} - 1.27×10^{19}	-	[1]
Hall Mobility ($\text{cm}^2(\text{Vs})^{-1}$)	1.2	-	[3]
Solar Cell Efficiency (%)	0.34 - 0.54	With post-deposition sulfurization or optimized deposition	[3][7]

Visualizations



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Caption: Experimental workflow for CuSbS_2 thin film fabrication.

Conclusion

The spray pyrolysis technique is a highly versatile and economical method for producing high-quality CuSbS₂ thin films for photovoltaic applications. By carefully controlling the precursor solution composition, deposition parameters, and post-deposition treatments, the structural, optical, and electrical properties of the films can be tailored to meet the requirements of efficient solar cell devices. The protocols and data presented in these notes serve as a valuable resource for researchers and scientists working on the development of next-generation thin-film solar cells.

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